2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid
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Overview
Description
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other pyrimidine derivatives , it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown due to the lack of research data . Pyrimidine derivatives have been known to play roles in various biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
The compound’s lipophilicity suggests that it may diffuse easily into cells .
Result of Action
The molecular and cellular effects of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid’s action are currently unknown due to the lack of research data
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Specific information on how these factors affect this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The reaction conditions often include the use of aqueous KOH 40% w/v in ethanol for the Claisen–Schmidt condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and apoptosis inducer.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibition and anticancer properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are investigated for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid stands out due to its specific molecular structure, which allows for unique interactions with multiple kinase targets. This multi-targeted approach enhances its potential efficacy as an anticancer agent compared to other similar compounds .
Properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7-15-11-8-4-2-3-5-9(8)19-12(11)13(16-7)14-6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCFJCCDXGIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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